molecular formula C21H19N5O3S B2885997 N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-29-8

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2885997
CAS RN: 1021090-29-8
M. Wt: 421.48
InChI Key: RSWVVUDOSAZXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in treating various diseases and disorders.

Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Compounds with structural similarities have been investigated for their antimicrobial activities. The synthesis of novel sulphonamide derivatives demonstrated good antimicrobial activity, indicating a potential area of research for related compounds in combating bacterial and fungal infections (Fahim & Ismael, 2019).
  • Another study focused on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, suggesting that compounds with similar chemical structures could be explored for their potential in treating microbial infections (Bhuiyan et al., 2006).

Anticancer Applications

  • Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase (HDAC) inhibitor highlights the potential of similar compounds in cancer therapy. MGCD0103 exhibited significant antitumor activity, indicating the relevance of exploring related compounds for anticancer applications (Zhou et al., 2008).

Antioxidant Properties

  • A study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides explored their antioxidant activities. This indicates a potential research direction for N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide in studying its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases (Ahmad et al., 2012).

Molecular Docking and Theoretical Studies

  • Theoretical investigations and molecular docking studies of similar compounds, like sulfonamides, against various targets such as Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), suggest a promising research area in drug design and discovery. This approach could be applied to N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide to identify potential biological targets and therapeutic applications (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-14(27)22-16-8-5-9-17(12-16)23-19(28)13-30-20-11-10-18(25-26-20)24-21(29)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,27)(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWVVUDOSAZXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

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